molecular formula C7H17N3O B13097169 N-Hexylhydrazinecarboxamide CAS No. 79353-76-7

N-Hexylhydrazinecarboxamide

Cat. No.: B13097169
CAS No.: 79353-76-7
M. Wt: 159.23 g/mol
InChI Key: ZIYBPYRAONBVCP-UHFFFAOYSA-N
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Description

N-Hexylhydrazinecarboxamide is a chemical compound with the molecular formula C7H16N2O. It is part of the hydrazinecarboxamide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hexyl group attached to the hydrazinecarboxamide moiety, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexylhydrazinecarboxamide can be synthesized through a reaction involving phenyl carbazate and hexylamine. The general procedure involves the use of phenyl carbazate (0.152 g, 1.00 mmol), hexylamine (0.15 mL, 1.1 mmol), DBU (0.0300 g, 0.200 mmol), and THF (3.3 mL) as the solvent . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hexylhydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hexylcarbamoyl azide, while reduction could produce N-hexylhydrazine.

Scientific Research Applications

N-Hexylhydrazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Hexylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of covalent bonds and the modification of biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylhydrazinecarboxamide
  • N-Ethylhydrazinecarboxamide
  • N-Propylhydrazinecarboxamide

Uniqueness

N-Hexylhydrazinecarboxamide is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its shorter-chain analogs, potentially affecting its solubility, reactivity, and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications

Properties

CAS No.

79353-76-7

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

1-amino-3-hexylurea

InChI

InChI=1S/C7H17N3O/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11)

InChI Key

ZIYBPYRAONBVCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NN

Origin of Product

United States

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